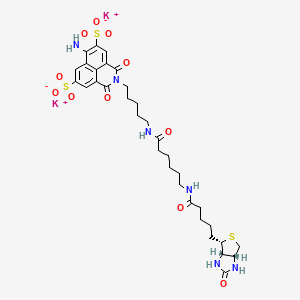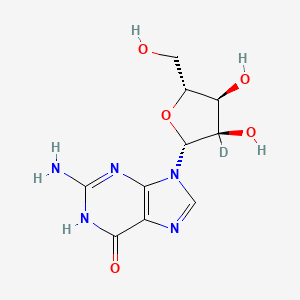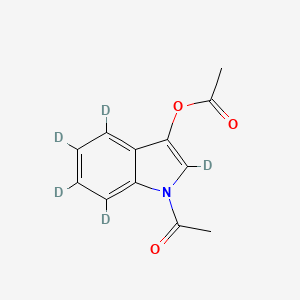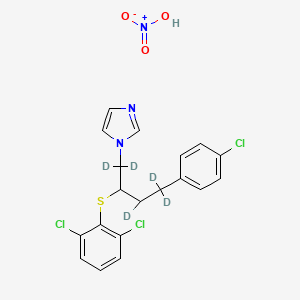
Lycbx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lycbx is a fluorescent biotin derivative of Lucifer Yellow, which is a neuronal tracer. The biotin portion of the molecule allows for the amplification of the fluorescent signal using standard biotin-avidin or biotin-streptavidin biochemistry . This compound is widely used in neuroscience research for tracing neuronal pathways and studying cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lycbx involves the derivatization of Lucifer Yellow with biotin. The process typically includes the following steps:
Activation of Lucifer Yellow: Lucifer Yellow is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling with Biotin: The activated Lucifer Yellow is then reacted with biotin in the presence of a base, such as triethylamine, to form the biotinylated derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The reaction conditions are optimized to achieve maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Lycbx undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different research applications.
Scientific Research Applications
Lycbx has a wide range of applications in scientific research, including:
Neuroscience: Used as a neuronal tracer to study neuronal pathways and connectivity.
Cell Biology: Employed in cell labeling and imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications
Mechanism of Action
The mechanism of action of Lycbx involves its ability to bind to specific cellular components and emit fluorescence upon excitation. The biotin portion of the molecule allows for the amplification of the fluorescent signal through biotin-avidin or biotin-streptavidin interactions. This amplification enhances the sensitivity and accuracy of detection in various assays.
Comparison with Similar Compounds
Similar Compounds
Lucifer Yellow: The parent compound of Lycbx, used as a neuronal tracer.
Fluorescein: Another fluorescent dye used for similar applications but with different spectral properties.
Rhodamine: A fluorescent dye with applications in cell biology and imaging
Uniqueness of this compound
This compound is unique due to its biotinylated structure, which allows for signal amplification through biotin-avidin interactions. This feature makes it highly sensitive and suitable for applications requiring precise and accurate detection.
Properties
Molecular Formula |
C33H42K2N6O11S3 |
|---|---|
Molecular Weight |
873.1 g/mol |
IUPAC Name |
dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C33H44N6O11S3.2K/c34-29-20-15-19(52(45,46)47)16-21-28(20)22(17-25(29)53(48,49)50)32(43)39(31(21)42)14-8-2-7-13-36-26(40)10-3-1-6-12-35-27(41)11-5-4-9-24-30-23(18-51-24)37-33(44)38-30;;/h15-17,23-24,30H,1-14,18,34H2,(H,35,41)(H,36,40)(H2,37,38,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/t23-,24-,30-;;/m0../s1 |
InChI Key |
VZXAFTRIDBDGEE-HPIAMODPSA-L |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)



![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)





